![molecular formula C13H16N4O B7876313 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine](/img/structure/B7876313.png)
1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine is a compound that features a piperazine ring attached to a phenyl group, which is further substituted with a 5-methyl-1,2,4-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenyl group: The oxadiazole ring can be further functionalized by attaching a phenyl group through a nucleophilic substitution reaction.
Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which can be achieved by reacting the substituted phenyl compound with piperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole moiety but with a furazan ring instead of a piperazine ring.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: This compound contains an oxadiazole ring and is used for its pharmacological properties.
Uniqueness
1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]Piperazine is unique due to its specific combination of the piperazine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-methyl-3-(4-piperazin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-15-13(16-18-10)11-2-4-12(5-3-11)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNTVEOHEIJADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
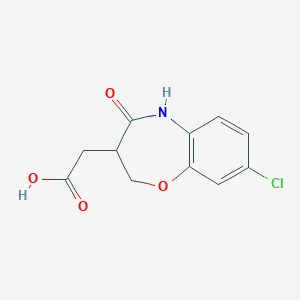
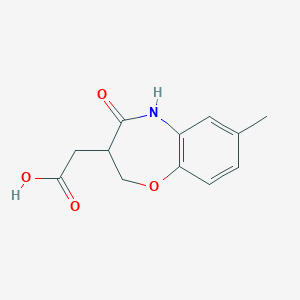
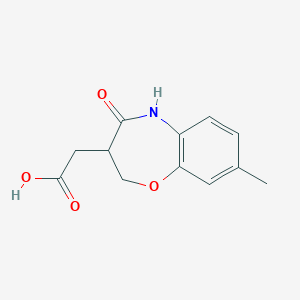
![1-{3-[(Cyclobutylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7876239.png)
![2-[3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B7876240.png)


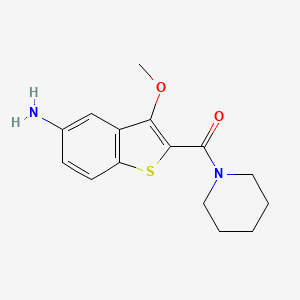
![10-ethyl-7-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B7876266.png)
![11-isopropylpyrido[3,2-b][1,4]benzothiazepin-10(11H)-one](/img/structure/B7876268.png)
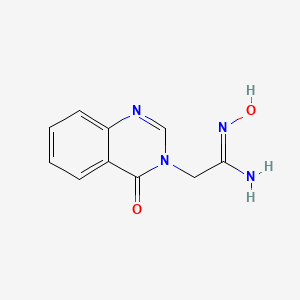
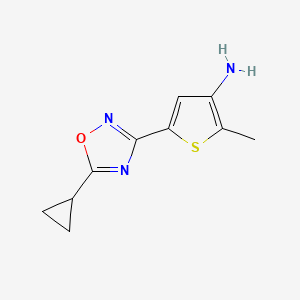
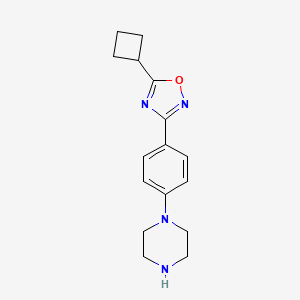
![3-{[(sec-butylamino)carbonyl]amino}-N'-hydroxybenzenecarboximidamide](/img/structure/B7876324.png)
